molecular formula C19H24ClN3O B2357137 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide CAS No. 946217-62-5

4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

Cat. No.: B2357137
CAS No.: 946217-62-5
M. Wt: 345.87
InChI Key: RTEDNAIJCVBVPR-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is a benzamide derivative featuring dual dimethylamino groups. Its structure includes:

  • A 4-chlorobenzamide core.
  • A 2-(dimethylamino)ethyl side chain.
  • A 4-(dimethylamino)phenyl substituent on the ethyl group.

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDNAIJCVBVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the benzamide by reacting the amine with an acyl chloride.

    Substitution: Introduction of the chloro and dimethylamino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the dimethylamino groups to nitroso or nitro groups.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted benzamides with variations in substituents, stereochemistry, and functional groups. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) logP<sup>*</sup> Reported Activity/Use Evidence Source
4-Chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide (Target Compound) Dual dimethylamino groups on ethyl and phenyl moieties; chloro at benzamide para position ~364.3 (calculated) ~2.5 (estimated) Not explicitly stated -
2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide (G500-0126) Pyrrolidine replaces one dimethylamino group; chloro at benzamide ortho position 380.91 - Screening compound (likely CNS or kinase)
4-(Dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide Morpholine replaces 4-(dimethylamino)phenyl group 277.36 0.85 Not specified
3-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzamide (G500-0290) Bromo substituent at benzamide meta position; morpholine side chain 422.3 (calculated) - Screening compound (structural diversity)
4-Chloro-N-[4-(6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl)phenyl]benzamide Benzimidazole core with dual chlorophenyl groups 498.37 - Antiparasitic/anticancer candidate
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole ring with benzylidene substituent 333.86 - Kinase inhibition (CDK targets)

<sup>*</sup>logP values (octanol-water partition coefficient) indicate lipophilicity, influencing bioavailability.

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity: The dimethylamino group enhances solubility via hydrogen bonding and basicity. Morpholine (in ) introduces a polar, six-membered ring, improving water solubility but reducing logP compared to dimethylamino analogs.

Halogen Position and Reactivity :

  • The 4-chloro group in the target compound vs. 2-chloro in G500-0126 alters steric and electronic interactions. Ortho-substituted chlorines may hinder binding to planar targets (e.g., enzymes), while para-substituted chlorines enhance stability .

Heterocyclic Modifications: Benzimidazole () and thiazole () cores introduce rigid aromatic systems, favoring interactions with DNA or kinases.

Pharmacokinetic Considerations :

  • Compounds with higher logP (e.g., target compound vs. morpholine analog in ) may exhibit better membrane permeability but increased risk of off-target binding.

Biological Activity

4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide, commonly referred to as a benzamide derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits notable biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by empirical data and case studies.

  • Molecular Formula : C19H24ClN3O
  • Molecular Weight : 345.8664 g/mol
  • CAS Number : 946217-62-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. The compound interacts with enzyme active sites, leading to the modulation of metabolic processes.

Enzyme Inhibition

Research indicates that this compound shows inhibitory effects on several enzymes, including carbonic anhydrases (CAs). A study found that it exhibited an IC50 value ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II (IC50 values of 1.55 to 3.92 μM) .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The results indicated that it could induce apoptosis significantly, with a reported increase in annexin V-FITC positive cells by approximately 22-fold compared to controls .

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    • Objective : To evaluate the inhibitory effect on CA IX.
    • Findings : The compound showed remarkable selectivity and potency, making it a candidate for further development in cancer therapy.
  • Antitumor Activity Assessment :
    • Objective : To assess the apoptotic effects on MDA-MB-231 cells.
    • Findings : Induced apoptosis was confirmed through increased annexin V-FITC positivity, indicating its potential as an anticancer agent.

Data Summary

Biological ActivityIC50 Value (nM)Selectivity
Carbonic Anhydrase IX10.93 - 25.06High
Carbonic Anhydrase II1.55 - 3.92Moderate
Apoptosis Induction (MDA-MB-231)N/ASignificant

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